molecular formula C7H9BrS B14081804 2-(Bromomethyl)-5-ethylthiophene CAS No. 442910-38-5

2-(Bromomethyl)-5-ethylthiophene

Cat. No.: B14081804
CAS No.: 442910-38-5
M. Wt: 205.12 g/mol
InChI Key: PJMAUBJLWARFCM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethylthiophene: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the second position and an ethyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-ethylthiophene can be achieved through various methods. One common approach involves the bromination of 5-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone under controlled temperature and illumination .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and flow rates, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-ethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethylthiophene is primarily related to its ability to undergo various chemical transformationsThese modifications can alter the compound’s electronic properties, making it suitable for applications in electronic devices and materials science .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-5-methylthiophene
  • 2-(Bromomethyl)-5-phenylthiophene
  • 2-(Bromomethyl)-5-(trifluoromethyl)thiophene

Comparison: 2-(Bromomethyl)-5-ethylthiophene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it more suitable for specific applications in material science and organic synthesis .

Properties

CAS No.

442910-38-5

Molecular Formula

C7H9BrS

Molecular Weight

205.12 g/mol

IUPAC Name

2-(bromomethyl)-5-ethylthiophene

InChI

InChI=1S/C7H9BrS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5H2,1H3

InChI Key

PJMAUBJLWARFCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CBr

Origin of Product

United States

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